(S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine
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Overview
Description
(S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine is a complex organic compound that features a unique combination of a pyrrolidine ring and a boron-containing dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the dioxaborolane ring through a cyclization reaction.
- Introduction of the pyrrolidine ring via a nucleophilic substitution or addition reaction.
- Stereoselective synthesis to ensure the correct configuration of the chiral centers.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the boron atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the specific transformation desired, but may include controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may have potential applications as a drug candidate or a biochemical probe. The presence of the boron atom can impart unique properties, such as the ability to form reversible covalent bonds with biological targets, making it useful for enzyme inhibition or imaging studies.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties of boron-containing compounds.
Mechanism of Action
The mechanism of action of (S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine would depend on its specific application. In a biochemical context, the compound may interact with molecular targets through reversible covalent bonding, hydrogen bonding, or hydrophobic interactions. The boron atom can play a crucial role in these interactions, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine may include other boron-containing heterocycles or pyrrolidine derivatives. Examples might include:
- Boronic acids and esters
- Pyrrolidine-based pharmaceuticals
- Other dioxaborolane-containing compounds
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyrrolidine ring and a boron-containing dioxaborolane moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H24BNO2 |
---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
(2S)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine |
InChI |
InChI=1S/C14H24BNO2/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12/h9-12,16H,4-8H2,1-3H3/t9-,10-,11+,12-,14-/m1/s1 |
InChI Key |
QWXSWNPNLGZAGQ-YGEZULPYSA-N |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@H]4CCCN4 |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4 |
Origin of Product |
United States |
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